8(S),15(S)-diHETE
Description
Classification as an Oxylipin
Oxylipins represent a diverse group of oxygenated natural products generated from fatty acids, typically through pathways involving dioxygen-dependent oxidation wikipedia.orgnih.govyourdictionary.com. These compounds are metabolites of polyunsaturated fatty acids (PUFAs), including omega-3 and omega-6 fatty acids, and are formed via enzymatic or non-enzymatic oxidation processes wikipedia.orgnih.gov. Key enzymatic pathways involved in oxylipin production include those mediated by lipoxygenases (LOXs), cyclooxygenases (COX), and cytochrome P450s (CYPs) wikipedia.orgnih.gov. 8(S),15(S)-diHETE is classified as an oxylipin, signifying its role as an oxygenated lipid derivative involved in cellular signaling and biological functions nih.govontosight.ai.
Identification as a Dihydroxyeicosatetraenoic Acid (DiHETE)
This compound is specifically identified as a dihydroxyeicosatetraenoic acid (DiHETE) ontosight.ai. This classification indicates that it is an eicosanoid, a class of lipid mediators derived from 20-carbon fatty acids, characterized by the presence of two hydroxyl groups and four double bonds within its structure hmdb.canih.gov. Its chemical structure consists of a 20-carbon chain featuring four double bonds in a specific configuration (Z, E, Z, E) and hydroxyl groups at the eighth and fifteenth carbon positions, with defined (S) stereochemistry at both sites ontosight.ainih.gov.
The synthesis of this compound typically originates from arachidonic acid, a common PUFA. This process involves the sequential or combined action of lipoxygenases, specifically 8-lipoxygenase and 15-lipoxygenase, which introduce the hydroxyl groups at the designated positions ontosight.ai. It can also be formed through the further oxidation of 15(S)-HETE by 15-lipoxygenase lipidmaps.orgcaymanchem.com.
General Overview of Biological Significance
This compound has been implicated in a range of biological processes, underscoring its significance as a signaling molecule. Research has indicated potential roles in inflammation, where it may exert anti-inflammatory effects by modulating the production of pro-inflammatory mediators ontosight.ai. Furthermore, studies have suggested anti-tumor properties, including the induction of apoptosis and inhibition of cell proliferation in specific cancer cell lines ontosight.ai.
In the context of the cardiovascular system, this compound has been proposed to play a role in the regulation of blood pressure and vascular tone ontosight.ai. Its influence on immune cell function is also notable; it is known to cause eosinophil chemotaxis, attracting these white blood cells with a reported ED50 value of 1.5 µM lipidmaps.orgcaymanchem.com. Additionally, it has been observed to antagonize the hyperalgesic effects of other related compounds in pain models lipidmaps.orgcaymanchem.com. Some research also suggests that certain diHETE isomers, including those related to the 8,15-diHETE structure, may modulate natural killer (NK) cell activity ebi.ac.ukpnas.org.
Data Table: Biological Activity of this compound
| Biological Activity | Metric/Observation | Value/Details | Reference(s) |
| Eosinophil Chemotaxis | ED50 (Eosinophil Chemotactic Activity) | 1.5 µM | lipidmaps.orgcaymanchem.com |
| Hyperalgesia Modulation | Antagonism of hyperalgesic activity of LTB4 | Antagonistic effect | lipidmaps.orgcaymanchem.com |
| NK Cell Activity Modulation | Inhibition of NK cell activity | Modulatory effect (isomer-dependent) | ebi.ac.ukpnas.org |
Compound Name Index
Arachidonic acid
Cyclooxygenases (COX)
Eicosanoids
Eosinophils
15-lipoxygenase
15(S)-HETE
Leukotriene B4 (LTB4)
Lipoxygenases (LOXs)
Lipoxins (LXs)
Natural Killer (NK) cells
8-lipoxygenase
this compound
(8R,15S)-diHETE
5-lipoxygenase (5-LO)
5(S)-HETE
5,15-diHETE
(15S)-15-hydroperoxy-5Z,8Z,11Z,13E-icosatetraenoic acid
(15S)-15-hydroxy-5Z,8Z,11Z,13E-icosatetraenoic acid
(8R,15S)- and (8S,15S)-8,15-dihydroxy-5Z,9E,-11E,13E-icosatetraenoic acid isomers
14,15-DiHETE
Hydroxyeicosatetraenoic acids (HETEs)
Oxylipins
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-IEVBXOQPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C\CCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157083 | |
| Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-66-8 | |
| Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis Pathways of 8 S ,15 S Dihete
Precursor Molecule: Arachidonic Acid Metabolism
The fundamental precursor for the synthesis of 8(S),15(S)-diHETE is arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid. ontosight.ai Arachidonic acid is a key component of the phospholipids (B1166683) that make up cellular membranes. In response to various stimuli, it is liberated from these membranes by the action of phospholipase A2 enzymes. Once freed, arachidonic acid becomes available as a substrate for several metabolic pathways, including those governed by cyclooxygenases (COX), cytochrome P450 enzymes, and, most relevant to this compound formation, lipoxygenases (LOXs). metabolicatlas.orgmdpi.com The lipoxygenase pathway, in particular, leads to the production of a wide array of bioactive lipids, including the hydroxyeicosatetraenoic acids (HETEs) and diHETEs, which play significant roles in various physiological and pathophysiological processes. mdpi.com The synthesis of this compound is a specific branch of arachidonic acid metabolism, dependent on the sequential or concerted action of specific LOX enzymes. ontosight.aiebi.ac.uk
Enzymatic Synthesis Mechanisms
The formation of this compound from arachidonic acid is not a random oxidation event but a highly regulated and stereospecific process catalyzed by enzymes. The key players in this synthesis are lipoxygenases, which introduce molecular oxygen into the arachidonic acid backbone at specific positions and with precise stereochemistry.
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. researchgate.net The formation of this compound specifically requires the action of enzymes capable of oxygenating at both the C-8 and C-15 positions of the arachidonic acid chain, resulting in the (S) configuration at both hydroxyl groups. ontosight.aiebi.ac.uk This stereospecificity is a hallmark of enzymatic catalysis and is crucial for the compound's biological recognition and activity.
The enzyme 8-lipoxygenase (8-LOX) plays a critical role in the biosynthesis of this compound. Mouse 8-LOX has been shown to metabolize arachidonic acid specifically to 8(S)-hydroperoxyeicosatetraenoic acid (8S-HPETE). ebi.ac.uk This intermediate is then readily reduced to 8(S)-hydroxyeicosatetraenoic acid (8S-HETE) under physiological conditions. ebi.ac.uk Significantly, research using purified recombinant murine 8-LOX has demonstrated that the enzyme can further oxygenate its initial product. ebi.ac.uk The enzyme first converts arachidonic acid exclusively to 8S-HPETE and subsequently catalyzes a second oxygenation to produce (8S,15S)-dihydroperoxy-5Z,9E,11Z,13E-eicosatetraenoic acid (8S,15S-diHPETE), which is then reduced to this compound. ebi.ac.uk This indicates that 8-LOX possesses a dual function, acting as both an 8- and a 15-lipoxygenase in a sequential manner. ebi.ac.uk
Table 1: Catalytic Efficiency of Murine 8-LOX
Substrate kcat/Km (M-1 s-1) Reference Arachidonic Acid (AA) 2.7 x 104 nih.gov 8S-HPETE 3.3 x 103 nih.gov
The 15-lipoxygenase (15-LOX) pathway is also central to the formation of 8,15-diHETE isomers. Human tracheal epithelial cells, for instance, predominantly generate 15-lipoxygenase products from arachidonic acid, including four isomers of 8,15-diHETE. pnas.org Similarly, human eosinophils and mast cells utilize 15-LOX-1 to produce various diHETEs. pnas.org The initial step in this pathway is the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15S-HPETE). nih.gov This intermediate can then be further metabolized. Studies with human umbilical vein endothelial cells have shown that they contain a 15-lipoxygenase and can convert the 15-HETE precursor, 15-HPETE, into several 8,15-diHETE isomers. nih.govahajournals.org This suggests a subsequent enzymatic attack on the 15-HPETE molecule. nih.govahajournals.org
Human 15-LOX-2, which is a homolog of murine 8-LOX, exhibits a more specific action. It can produce 8S,15S-diH(P)ETE from an 8S-H(P)ETE intermediate but does not appear to act on arachidonic acid directly or on 15S-H(P)ETE to achieve this. ebi.ac.uk This highlights the distinct substrate specificities and catalytic capabilities among LOX isoforms.
The formation of this compound from arachidonic acid involves two distinct oxygenation steps. ebi.ac.uk This can occur through two primary routes involving the crossover of lipoxygenase pathways:
Route 1 (8-LOX followed by 15-LOX activity): Arachidonic acid is first converted to 8S-HPETE by an 8-lipoxygenase. This intermediate is then further oxygenated at the C-15 position by a 15-lipoxygenase (or by the intrinsic 15-LOX activity of the 8-LOX enzyme itself) to form 8S,15S-diHPETE. ebi.ac.uk
Route 2 (15-LOX followed by 8-LOX activity): Arachidonic acid is initially oxygenated by a 15-lipoxygenase to form 15S-HPETE. nih.gov Subsequently, an 8-lipoxygenase acts on this intermediate to introduce an oxygen molecule at the C-8 position, yielding 8S,15S-diHPETE. pnas.org
In both scenarios, the resulting dihydroperoxy intermediate (8S,15S-diHPETE) is subsequently reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the stable dihydroxy form, this compound. bio-rad.com Some research also points to the formation of an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4), from 15-HPETE, which can then be hydrolyzed to form 8,15-diHETE isomers. pnas.orgnih.govahajournals.org
Beyond the direct sequential dioxygenation of arachidonic acid, this compound can also be synthesized from pre-formed monohydroxy fatty acid intermediates, specifically 8S-HETE and 15S-HETE. ebi.ac.ukcaymanchem.com
From 8S-HETE: Murine 8-LOX has been shown to efficiently dioxygenate 8S-HETE to form the corresponding 8S,15S-disubstituted derivative. ebi.ac.uk Similarly, human 15-LOX-2 can also convert 8S-HETE into 8S,15S-diHETE. ebi.ac.uk
From 15S-HETE: The 8-LOX enzyme can also act on 15S-HETE, adding a hydroxyl group at the C-8 position to yield the 8S,15S-diHETE product. ebi.ac.uk Furthermore, it is documented that 15-lipoxygenase (15-LO) can mediate the further oxidation of its own product, 15(S)-HETE, to generate this compound. caymanchem.combiocompare.com
This demonstrates that the biosynthesis of this compound is a versatile process that can be initiated either from the parent arachidonic acid or from its monohydroxylated metabolites, depending on the specific enzymatic machinery present within a given cell type.
Table 2: Summary of Key Enzymatic Reactions in this compound Biosynthesis
Enzyme Substrate Product Reference Murine 8-LOX Arachidonic Acid 8S-HPETE → 8S,15S-diHPETE nih.gov Murine 8-LOX 8S-HETE 8S,15S-diHETE nih.gov Murine 8-LOX 15S-HETE 8S,15S-diHETE nih.gov Human 15-LOX-2 8S-HETE 8S,15S-diHETE nih.gov 15-Lipoxygenase 15S-HETE This compound [4, 7] Human 15-LOX 15-HPETE 8,15-diHETE isomers [3, 5]
Formation from Hydroxyeicosatetraenoic Acid (HETE) Intermediates
Oxidation of 15(S)-HETE
One of the primary routes for this compound synthesis involves the further oxidation of its precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). caymanchem.comnetascientific.combiocompare.comglpbio.combioscience.co.uk This conversion is catalyzed by lipoxygenase enzymes. Studies with rabbit 15-lipoxygenase (15-LO) have shown that when 15-HETE is provided as a substrate, the enzyme can introduce a second oxygen molecule at different positions on the fatty acid chain, including C-8, to form 8,15-diHETE. uni-wuppertal.de This suggests that the presence of the initial hydroxyl group at C-15 may alter the substrate's alignment within the enzyme's active site, enabling oxygenation at an alternative position. uni-wuppertal.de
Oxidation of 8(S)-HETE
Analogous to the oxidation of 15(S)-HETE, this compound can also be formed from an 8-hydroxy intermediate. The enzyme arachidonate (B1239269) 8-lipoxygenase can convert arachidonic acid into 8-hydroperoxyeicosatetraenoic acid (8-HPETE). ebi.ac.uk This 8-lipoxygenase can then catalyze a further oxygenation reaction, presumably at the 15-position of the 8-HPETE intermediate, to generate dihydroxy products. ebi.ac.uk This pathway highlights the dual catalytic ability of some lipoxygenases to perform both the initial hydroperoxidation and a subsequent oxygenation.
Formation from 5(S)-HETE via 15-LO
The interaction between 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways is a well-documented route for producing dihydroxy-eicosanoids. When 5(S)-HETE, the product of 5-LOX, is acted upon by 15-LOX, the resulting primary product is 5(S),15(S)-diHETE. caymanchem.combio-rad.com This process can occur in leukocytes, where 5-LOX and 15-LOX activities can be co-expressed or occur in interacting cell populations. researchgate.netresearchgate.net The formation of 5,15-diHETE from 5-HETE is a key example of the "cross-over" between different lipoxygenase pathways. nih.gov While this pathway is crucial for 5,15-diHETE synthesis, the direct formation of this compound from 5(S)-HETE via 15-LO is not the typically observed outcome.
Contribution of Cyclooxygenase-2 (COX-2) to DiHETE Formation
Evidence points to a functional coupling between lipoxygenase and cyclooxygenase pathways in the generation of diHETEs. ebi.ac.uk Specifically, the cyclooxygenase-2 (COX-2) enzyme can metabolize lipoxygenase products. Studies have demonstrated that native COX-2 converts 5(S)-HETE into a mixture of diHETE products, including 5S,15S-diHETE, 5S,15R-diHETE, and 5S,11R-diHETE. researchgate.netnih.govmdpi.com This transformation has been observed in activated human leukocytes and in various cell lines. nih.govebi.ac.uk The ability of COX-2 to utilize a 5-LOX product as a substrate provides an alternative biosynthetic route to diHETEs, bypassing the need for 15-LOX in some cellular contexts. nih.gov
Proposed Epoxide Intermediates (e.g., 14,15-LTA4) in Biosynthesis
A key mechanistic feature in the biosynthesis of 8,15-diHETEs is the formation of an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). ahajournals.orgpnas.orgpnas.org This epoxide is generated from 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), the precursor to 15(S)-HETE. pnas.orgpnas.org The enzyme 15-LO-1 can catalyze the dehydration of 15(S)-HPETE to form 14,15-LTA4. pnas.orgpnas.org This highly reactive intermediate can then undergo non-enzymatic hydrolysis in an aqueous environment to yield various dihydroxy products, including isomers of 8,15-diHETE. ahajournals.orgpnas.orgpnas.org The detection of this compound and its 8(R) isomer in human eosinophils is considered evidence for the formation of the 14,15-LTA4 intermediate. pnas.orgpnas.org
Table 1: Summary of Key Biosynthetic Pathways for DiHETEs
| Pathway Section | Precursor | Key Enzyme(s) | Intermediate(s) | Primary Product(s) |
|---|---|---|---|---|
| 2.2.2.1 | 15(S)-HETE | 15-Lipoxygenase | - | This compound |
| 2.2.2.2 | Arachidonic Acid | 8-Lipoxygenase | 8(S)-HPETE / 8(S)-HETE | This compound |
| 2.2.2.3 | 5(S)-HETE | 15-Lipoxygenase | - | 5(S),15(S)-diHETE |
| 2.2.3 | 5(S)-HETE | Cyclooxygenase-2 (COX-2) | - | 5S,15S-diHETE, 5S,15R-diHETE, 5S,11R-diHETE |
| 2.2.4 | 15(S)-HPETE | 15-Lipoxygenase-1 | 14,15-LTA4 (epoxide) | This compound, 8(R),15(S)-diHETE |
Cellular and Tissue Specificity of this compound Production
The synthesis of this compound is not ubiquitous but is instead characteristic of specific cell types, particularly those involved in inflammatory and immune responses.
Production by Polymorphonuclear Leukocytes (PMNLs)
Polymorphonuclear leukocytes (PMNLs), which include neutrophils, are a significant source of this compound. nih.gov These cells are key players in the inflammatory response, and upon activation, they can generate a range of arachidonic acid metabolites. The generation of diHETE products of 15-lipoxygenation, including this compound, has been documented in PMNLs. nih.gov For instance, human PMNLs stimulated with a calcium ionophore can produce 5(S),15(S)-diHETE, particularly when supplied with exogenous 15(S)-HETE, demonstrating their capacity for this type of biosynthesis. scispace.comnih.gov The production of these compounds by PMNLs suggests their role in modulating inflammatory events and cell-to-cell signaling. nih.govnih.gov
Table 2: Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | 8(S),15(S)-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid |
| 15(S)-HETE | 15(S)-hydroxyeicosatetraenoic acid |
| 8(S)-HETE | 8(S)-hydroxyeicosatetraenoic acid |
| 5(S)-HETE | 5(S)-hydroxyeicosatetraenoic acid |
| 5(S),15(S)-diHETE | 5(S),15(S)-dihydroxyeicosatetraenoic acid |
| 15(S)-HPETE | 15(S)-hydroperoxyeicosatetraenoic acid |
| 8-HPETE | 8-hydroperoxyeicosatetraenoic acid |
| 14,15-LTA4 | 14,15-leukotriene A4 / 14,15-epoxy-eicosatetraenoic acid |
| Arachidonic Acid | (5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenoic acid |
Production by Keratinocytes and Epithelial Cells
Keratinocytes and various epithelial cells are recognized as sources of diHETEs, including the 8(S),15(S) isomer. pnas.org The synthesis of these compounds in epithelial tissues, such as those lining the airways, is of significant interest due to their potential roles in physiological and pathological processes.
Human airway epithelial cells have been shown to predominantly metabolize arachidonic acid via the 15-lipoxygenase (15-LOX) pathway. pnas.org This pathway is initiated by the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This unstable intermediate can then be further metabolized to a series of 8,15-diHETEs. pnas.org Studies on human airway epithelial cells have identified the formation of various 8,15-diHETE isomers, including this compound. physiology.orgpnas.org The production of 8,15-diHETEs in these cells is significantly enhanced when they are transfected to express 15-LOX-1. physiology.org
The proposed mechanism for the formation of 8,15-diHETEs in epithelial cells involves the conversion of 15(S)-HpETE to a highly reactive epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). pnas.orgpnas.org This epoxide can then be enzymatically hydrolyzed to form different diHETE isomers.
While direct evidence for this compound synthesis by keratinocytes is less detailed, these cells are known to possess 15-LOX activity. nih.gov When cell membranes are damaged, keratinocytes can transform 5-HETE into 5,15-diHETE. nih.gov Furthermore, keratinocytes are considered a potential source of both (8R,15S)-diHETE and (8S,15S)-diHETE. pnas.org Human keratinocytes express ALOX15B, the gene for 15-LOX-2, which is an ortholog of mouse 8-LOX. nih.govfrontiersin.org Research has shown that human 15-LOX-2 can convert 8S-HETE into 8S,15S-diHETE. ebi.ac.uk This suggests a potential pathway where arachidonic acid is first converted to 8S-HETE, which is then subsequently oxygenated by 15-LOX-2 to form this compound.
Table 1: Key Enzymes and Intermediates in 8,15-diHETE Biosynthesis in Epithelial Cells
| Enzyme/Intermediate | Role in Biosynthesis | Cell Type |
| 15-Lipoxygenase (15-LOX) | Catalyzes the initial oxygenation of arachidonic acid to 15(S)-HpETE. | Human Airway Epithelial Cells, Keratinocytes |
| 15(S)-HpETE | The primary hydroperoxy intermediate formed from arachidonic acid. | Human Airway Epithelial Cells, Keratinocytes |
| 14,15-Leukotriene A4 (14,15-LTA4) | A reactive epoxide intermediate formed from 15(S)-HpETE. | Human Airway Epithelial Cells |
| 15-LOX-2 (ALOX15B) | A human lipoxygenase that can convert 8S-HETE to 8S,15S-diHETE. | Human Keratinocytes |
| 8S-HETE | A potential precursor for 8S,15S-diHETE formation by 15-LOX-2. | Human Keratinocytes |
Production by Human Umbilical Vein Endothelial Cells
Cultured Human Umbilical Vein Endothelial Cells (HUVECs) have been demonstrated to synthesize 8,15-diHETEs. The process in these cells also originates from arachidonic acid, which is first metabolized to 15(S)-hydroxyeicosatetraenoic acid (15-HETE) by a 15-lipoxygenase. nih.govahajournals.org
Further investigation has shown that when HUVECs are incubated with the precursor 15-HPETE, they produce four distinct 8,15-diHETE isomers, which differ in their hydroxyl group configuration and the geometry of their double bonds. nih.govahajournals.org The formation of these 8,15-diHETE molecules points to the synthesis of the unstable epoxide intermediate, 14,15-LTA4. nih.govahajournals.org The conversion of this epoxide to the various diHETEs is thought to be catalyzed by an enzyme that possesses mechanistic similarities to a 12-lipoxygenase. nih.govahajournals.org The ability of endothelial cells to produce both 15-HETE and 8,15-diHETEs indicates the presence of both a 15-lipoxygenase and a system capable of generating 14,15-LTA4. nih.gov
Table 2: Research Findings on 8,15-diHETE Production in HUVECs
| Precursor | Key Enzyme(s) | Product(s) | Research Finding |
| Arachidonic Acid | 15-Lipoxygenase | 15-HETE | HUVECs synthesize 15-HETE as a principal lipoxygenase product from arachidonic acid. nih.govahajournals.org |
| 15-HPETE | 15-Lipoxygenase, Enzyme with 12-lipoxygenase-like activity | Four distinct 8,15-diHETE isomers | Incubation of HUVECs with 15-HPETE leads to the formation of four 8,15-diHETE isomers. nih.govahajournals.org |
| 14,15-LTA4 | Enzyme with 12-lipoxygenase-like activity | 8,15-diHETEs | The formation of 8,15-diHETEs suggests the prior formation of the unstable epoxide 14,15-LTA4. nih.govahajournals.org |
Molecular and Cellular Mechanisms of Action
Receptor-Mediated Signaling Pathways
The initiation of cellular responses by 8(S),15(S)-diHETE, like many other eicosanoids, is primarily believed to occur through its interaction with specific cell surface and nuclear receptors. These interactions are the first step in a cascade of events that translate an extracellular signal into a specific cellular function.
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are common targets for lipid signaling molecules. mdpi.comresearchgate.net While a specific, high-affinity GPCR for this compound has not been definitively identified, the actions of structurally similar diHETE isomers and other eicosanoids strongly suggest its involvement with this receptor class. For instance, the related lipid mediator 5-oxo-ETE and its derivatives, including 5(S),15(S)-diHETE, are known to interact with the OXER1 receptor, a GPCR that triggers potent downstream signaling events. wikipedia.org Furthermore, many specialized pro-resolving mediators (SPMs), which are also eicosanoid derivatives, exert their effects through various GPCRs. escholarship.org The binding of a ligand to a GPCR typically induces a conformational change in the receptor, which in turn activates associated heterotrimeric G-proteins, leading to the initiation of intracellular signaling cascades. researchgate.net Given this precedent, it is hypothesized that one or more currently orphan GPCRs may be responsible for mediating some of the rapid cellular effects of this compound, such as chemotaxis. bioscience.co.ukcaymanchem.com
Beyond cell surface receptors, this compound also interacts with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). ebi.ac.uk PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation. mdpi.comnih.gov
Research has demonstrated that this compound is a potent activator of PPARα. ebi.ac.uk Its potency is significantly greater than that of its metabolic precursor, 8(S)-HETE. ebi.ac.uk The biosynthesis of this compound can be accomplished by mouse 8S-lipoxygenase (8-LOX), which first converts arachidonic acid to 8S-hydroperoxyeicosatetraenoic acid (8S-HPETE) and subsequently catalyzes a second oxygenation to form (8S,15S)-dihydroperoxy-5Z,9E,11Z,13E-eicosatetraenoic acid (8S,15S-diHPETE). ebi.ac.uk This di-hydroperoxy intermediate is then reduced to the stable diol this compound. This specific metabolic pathway suggests a physiological role for this compound as an endogenous PPARα agonist. ebi.ac.uk
| Compound | Relative PPARα Activation Potency | Source |
|---|---|---|
| 8(S)-HETE | + | ebi.ac.uk |
| This compound | +++ (Stronger than 8(S)-HETE) | ebi.ac.uk |
Modulation of Intracellular Signaling Cascades
Upon receptor engagement, this compound influences a network of intracellular signaling pathways. These cascades serve to amplify the initial signal and orchestrate a coordinated cellular response, impacting processes from ion flux to gene expression.
The Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate a wide array of cellular functions, including proliferation, differentiation, inflammation, and apoptosis. nih.gov The key MAPK families include the Extracellular signal-Regulated Kinases (ERK) and the p38 MAPK. Activation of eicosanoid receptors can lead to the phosphorylation and activation of these MAPK pathways. wikipedia.orgresearchgate.net
Signaling through the OXER1 receptor, for example, activates both the MAPK/ERK and p38 MAPK pathways. wikipedia.org Furthermore, the 15-HETE precursor has been shown to promote cellular proliferation through the MAPK/ERK pathway. frontiersin.org The activation of p38 MAPK is particularly associated with inflammatory responses and the regulation of downstream enzymes involved in eicosanoid biosynthesis. nih.govuni-tuebingen.de It is therefore highly probable that this compound, upon binding to its putative GPCR, engages these kinase cascades to execute its biological effects.
The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway is another fundamental signaling route crucial for mediating cell survival, growth, and metabolism. wikipedia.orgresearchgate.net The pathway is initiated by the activation of PI3K, often downstream of receptor tyrosine kinases or GPCRs. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). ebi.ac.uk PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the membrane leads to Akt's phosphorylation and full activation.
The activation of this pathway is a known downstream effect of certain eicosanoid receptors, such as OXER1. wikipedia.org Additionally, other complex lipid mediators, like the specialized pro-resolving mediator Resolvin D2, have been shown to mediate cellular functions like migration via the PI3K/Akt pathway. frontiersin.org This suggests that the PI3K/Akt cascade is a likely component of the intracellular signaling machinery utilized by this compound to control cellular fate and function.
| Signaling Pathway | Mediating Receptor Example | Primary Downstream Effect | Source |
|---|---|---|---|
| Calcium Ion Mobilization | OXER1 | Activation of Ca²⁺-dependent enzymes | wikipedia.org |
| MAPK/ERK Pathway | OXER1 | Regulation of cell proliferation and differentiation | wikipedia.orgfrontiersin.org |
| p38 MAPK Pathway | OXER1 | Regulation of inflammation and stress responses | wikipedia.orgnih.gov |
| PI3K/Akt Pathway | OXER1 | Promotion of cell survival and growth | wikipedia.orgfrontiersin.org |
Protein Kinase C (PKC) Beta and Epsilon Activation
The signaling activities of this compound are linked to the activation of specific intracellular pathways, including the engagement of Protein Kinase C (PKC) isozymes. Research indicates that this compound, as part of a family of related 5-lipoxygenase (5-LOX) metabolites, can stimulate cellular responses through the OXE receptor 1 (OXER1). wikipedia.org The signaling cascade initiated by the activation of OXER1 includes the mobilization of intracellular calcium and the activation of both PKC beta and PKC epsilon. wikipedia.org While 5-oxo-ETE is the most potent ligand for this receptor, other related compounds, including 5(S),15(S)-diHETE, also contribute to its activation, albeit with lower potency. wikipedia.org
In the context of cardiac muscle cells, specific dihydroxyeicosatetraenoic acids have been demonstrated to modulate the cellular response to β-adrenergic stimulation, an effect that involves PKC activation. nih.govresearchgate.net Studies in cultured rat neonatal cardiomyocytes found that (5S,15S)-dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid could enhance the sensitivity of the cells to isoproterenol. researchgate.net This process is linked to a signal transduction cascade that involves the phosphatidylinositol cycle and the activation of a protein kinase C. nih.govresearchgate.net
Table 1: Relative Potency of Eicosanoids in Activating the OXER1 Receptor
| Compound | Relative Potency | Reference |
|---|---|---|
| 5-oxo-ETE | ~100 | wikipedia.org |
| 5-oxo-15(S)-HETE | ~30 | wikipedia.org |
| 5(S)-HETE | 5–10 | wikipedia.org |
| 5(S),15(S)-diHETE | 1–3 | wikipedia.org |
| 5-oxo-20-hydroxy-ETE | 1–3 | wikipedia.org |
Interaction with Related Eicosanoid Signaling Pathways
Cross-talk with Leukotriene B4 (LTB4) Signaling
This compound exhibits a direct functional interaction with the signaling pathway of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. caymanchem.com Specifically, this compound has been shown to antagonize the hyperalgesic effects induced by LTB4 in a rat hind paw pain model. caymanchem.com This suggests a counter-regulatory relationship where this compound can dampen specific inflammatory responses driven by LTB4.
Both this compound and LTB4 are products of the lipoxygenase pathway, originating from the metabolism of arachidonic acid. researchgate.netuni-wuppertal.de LTB4 is a well-known product of the 5-LOX pathway, which is crucial for its pro-inflammatory and chemotactic functions. uni-wuppertal.de The biosynthesis of this compound involves the 15-lipoxygenase (15-LOX) pathway. caymanchem.com This shared precursor and related enzymatic origins create a basis for complex interactions.
Clinical research has identified concurrent alterations in the levels of both this compound and LTB4 in certain pathological conditions. In a study on primary hypertrophic osteoarthropathy (PHO), a rare genetic disorder, metabolomic analysis revealed that both 8S,15S-DiHETE and LTB4 were among a group of significantly altered oxidized lipid metabolites, suggesting their involvement in the disease's pathogenesis. oup.com
Influence on Prostaglandin (B15479496) E2 (PGE2) Pathways
The signaling network of this compound also intersects with the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins (B1171923) such as Prostaglandin E2 (PGE2). A key point of interaction involves the precursor of this compound, which is 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). caymanchem.com Research has shown that 15(S)-HETE can activate the NF-κB pathway, which in turn leads to an increased expression of the COX-2 enzyme and a subsequent increase in PGE2 synthesis. frontiersin.org This indicates that the 15-lipoxygenase pathway can directly upregulate a key component of the PGE2 production machinery.
Evidence from clinical studies also points to a functional link between these pathways. In the same study on primary hypertrophic osteoarthropathy, which is known to involve genetic defects in PGE2 metabolism, levels of both 8S,15S-DiHETE and PGE2 were found to be significantly elevated compared to healthy controls. oup.com This co-occurrence of elevated metabolites from both the lipoxygenase and cyclooxygenase pathways underscores their interconnected roles in the disease process. oup.com
Table 2: Significantly Altered Oxylipin Metabolites in Primary Hypertrophic Osteoarthropathy (PHO)
| Metabolite | Pathway | Reference |
|---|---|---|
| 8S,15S-DiHETE | Lipoxygenase | oup.com |
| LTB4 | Lipoxygenase | oup.com |
| 5-OxoETE | Lipoxygenase | oup.com |
| 15-OxoETE | Lipoxygenase | oup.com |
| PGE2 | Cyclooxygenase | oup.com |
| 11β-PGE2 | Cyclooxygenase | oup.com |
| PGB2 | Cyclooxygenase | oup.com |
| LTE4 | Lipoxygenase | oup.com |
Biological Roles and Functional Implications of 8 S ,15 S Dihete
Modulation of Inflammatory Responses
8(S),15(S)-diHETE is recognized as a modulator of inflammation, exhibiting a complex profile of activities that can vary depending on the specific context and cellular environment. scbt.com Its involvement in both pro- and anti-inflammatory pathways underscores the intricacy of lipid mediator signaling in the regulation of inflammatory processes.
Anti-inflammatory Effects via Cytokine and Mediator Inhibition
Research suggests that this compound can exert anti-inflammatory effects. ontosight.ai It has been shown to inhibit the production of certain pro-inflammatory cytokines and mediators, thereby contributing to the dampening of inflammatory responses. ontosight.ai Furthermore, studies have indicated that this compound can inhibit human platelet aggregation, a process integral to inflammation and thrombosis. wikipedia.org
Role in Allergic and Non-Allergic Inflammatory Responses
The compound 5(S),15(S)-diHETE and its 5-ketone analog, 5-oxo-15(S)-hydroxy-ETE, are implicated in human allergic and non-allergic inflammatory responses. wikipedia.orgnih.gov While structurally related to this compound, these molecules highlight the broader family's involvement in inflammatory conditions. The expression of arachidonate (B1239269) 15-lipoxygenase (ALOX15), an enzyme involved in the synthesis of this compound, and its metabolites has been linked to airway inflammation. nih.gov In a mouse model of colitis, tissue concentrations of this compound were observed to increase significantly five days after the induction of inflammation. mdpi.com
Effects on Immune Cell Function
This compound demonstrates specific effects on the behavior of various immune cells, playing a role in their recruitment and activation at sites of inflammation.
A notable biological activity of this compound is its ability to act as a potent chemotactic agent for human eosinophils. caymanchem.comnetascientific.comlipidmaps.orgfishersci.com It has been identified as a novel and highly potent eosinophil chemotactic lipid in human eosinophils treated with arachidonic acid. caymanchem.comlipidmaps.org The effective concentration for this chemotactic activity has been reported, with an ED50 value of 1.5 µM. caymanchem.comnetascientific.comlipidmaps.orgbiocompare.com In studies on guinea pig eosinophil chemotactic factor of anaphylaxis (ECF-A), this compound was identified as one of the active components, alongside leukotriene B4 (LTB4). ebi.ac.ukaai.org However, its chemotactic activity for guinea pig eosinophils was found to be about three times less potent than LTB4 at optimal concentrations. ebi.ac.ukaai.org
In contrast to its effects on eosinophils, this compound is generally not considered to be chemotactic for neutrophils. caymanchem.comnetascientific.comlipidmaps.orgbiocompare.com However, some studies have shown that it can incite inflammatory responses involving granulocytes in vivo. nih.gov For instance, in a dog trachea model, this compound induced a significant cellular response, primarily composed of granulocytes. nih.gov Furthermore, the related compound 5(S),15(S)-diHETE has been shown to potentiate the degranulation of human polymorphonuclear leukocytes (PMNLs) in response to platelet-activating factor (PAF). caymanchem.comlipidmaps.org
Impact on Pain Perception and Nociception
This compound has been shown to play a significant role in the modulation of pain perception, particularly in the context of inflammatory hyperalgesia. nih.gov It acts as an antagonist to the hyperalgesic effects of its stereoisomer, 8(R),15(S)-diHETE. caymanchem.combiocompare.comnih.gov
Intradermal injection of 8(R),15(S)-diHETE produces a dose-dependent hyperalgesia, characterized by a decrease in the paw withdrawal threshold in rats. nih.gov this compound, when co-administered, antagonizes this hyperalgesia in a dose-dependent manner. nih.govpnas.org This antagonistic effect is specific, as this compound does not suppress hyperalgesia induced by prostaglandin (B15479496) E2. nih.govpnas.org
Interestingly, this compound itself can produce a dose-dependent hypoalgesia, which is an increase in the nociceptive threshold. nih.govpnas.org This suggests that endogenous levels of these diHETEs may contribute to the normal modulation of pain sensitivity. pnas.org The hypoalgesic effect of this compound is blocked by corticosteroids but not by the cyclooxygenase inhibitor indomethacin. nih.gov The stereospecificity of these effects suggests that they are mediated by a receptor-dependent mechanism, with this compound potentially acting as a receptor-directed antagonist. nih.govpnas.org Both 8(R),15(S)-diHETE and this compound, produced by cells like polymorphonuclear leukocytes and keratinocytes, may modulate the function of primary afferent nerves and contribute to inflammatory hyperalgesia. nih.govpnas.org
Table 1: Effects of this compound on Immune Cells
| Cell Type | Activity | Effective Concentration | References |
|---|---|---|---|
| Eosinophils | Chemotaxis | ED50 = 1.5 µM | caymanchem.comnetascientific.comlipidmaps.orgbiocompare.com |
| Neutrophils | Not Chemotactic | - | caymanchem.comnetascientific.comlipidmaps.orgbiocompare.com |
| Neutrophils | Granulocyte Infiltration (in vivo) | Significant at 120 min | nih.gov |
| Platelets | Inhibition of Aggregation | - | wikipedia.org |
Table 2: Role of this compound in Pain Perception
| Phenomenon | Effect of this compound | Mechanism | References |
|---|---|---|---|
| 8(R),15(S)-diHETE-induced Hyperalgesia | Antagonizes in a dose-dependent manner | Receptor-directed antagonism | caymanchem.combiocompare.comnih.govpnas.org |
| Prostaglandin E2-induced Hyperalgesia | No suppression | Specific to diHETE pathway | nih.govpnas.org |
| Baseline Nociception | Produces dose-dependent hypoalgesia | Blocked by corticosteroids | nih.govpnas.org |
Antagonism of Hyperalgesia
Hyperalgesia, an increased sensitivity to pain, can be induced by various inflammatory mediators. Research has shown that this compound can act as an antagonist to the hyperalgesic effects of other eicosanoids. caymanchem.compnas.org Specifically, it has been demonstrated to antagonize the hyperalgesia induced by its stereoisomer, 8(R),15(S)-diHETE, and by leukotriene B4 (LTB4) in a rat hind paw model. caymanchem.compnas.org
The antagonism of 8(R),15(S)-diHETE-induced hyperalgesia by this compound is dose-dependent. pnas.orgnih.gov This stereospecific effect suggests that the action of these compounds is likely receptor-mediated, with this compound acting as a potential receptor-directed antagonist. pnas.orgnih.govebi.ac.uk However, it is noteworthy that this compound does not suppress hyperalgesia induced by prostaglandin E2 (PGE2), indicating a specificity in its antagonistic actions. pnas.orgnih.gov The ability of this compound to counteract LTB4-induced hyperalgesia is significant because LTB4 is thought to produce its effect through the release of 15-lipoxygenase products from polymorphonuclear leukocytes (PMNLs). pnas.orgresearchgate.net
Induction of Hypoalgesia
In addition to its antagonistic properties, this compound has been shown to produce a dose-dependent hypoalgesic effect, which is a decreased sensitivity to pain. pnas.orgnih.govebi.ac.uk This is observed as an increase in the nociceptive threshold, suggesting that endogenous levels of this compound may play a role in maintaining the normal pain threshold. pnas.orgnih.gov
The mechanism behind this hypoalgesic effect appears to be distinct from that of cyclooxygenase-mediated pathways, as it is not blocked by the cyclooxygenase inhibitor indomethacin. pnas.orgnih.govebi.ac.uk However, the effect is blocked by corticosteroids. pnas.orgnih.govebi.ac.uk This suggests that the pathways involving this compound in pain modulation are separate from those involving prostaglandins (B1171923).
Regulation of Physiological Processes
Inhibition of Platelet Aggregation
This compound has been identified as an inhibitor of human platelet aggregation. nih.govnih.gov Platelets can generate 15-LOX oxylipin products, including 8,15-diHETE, from arachidonic acid. nih.gov Studies have shown that 8,15-diHETE can inhibit platelet aggregation induced by various agonists such as collagen, ADP, epinephrine, arachidonic acid, and prostaglandin H2 analog. nih.gov The inhibitory effects of diHETEs on platelet activation have been observed in the micromolar range. escholarship.org
The 5S,15S-diHETE isomer also demonstrates inhibitory effects on platelet aggregation, with an IC50 of 1.3 μM. medchemexpress.com While the exact mechanisms are still under investigation, it is clear that certain diHETE isomers play a regulatory role in platelet function.
Potential Influence on Vascular Tone Regulation
The role of this compound in vascular tone is an area of ongoing research. While some studies suggest that 12/15-LOX metabolites can influence vascular tone, the specific effects can be dose- and species-dependent. nih.gov For instance, at lower concentrations, 15(S)-HPETE and 15(S)-HETE, precursors to diHETEs, can cause vasorelaxation, while at higher concentrations they lead to vasoconstriction. nih.gov
Human umbilical vein endothelial cells have been shown to synthesize 8,15-diHETE molecules, suggesting a potential role for this compound in the vascular endothelium. ahajournals.org However, a study on the activation of cardiac afferents found that neither this compound nor 8(R),15(S)-diHETE had an effect on the activity of cardiac vagal afferents, which are involved in cardiovascular regulation. physiology.org Further research is needed to fully elucidate the influence of this compound on vascular tone.
Modulation of Airway Secretion
Research indicates that 15-lipoxygenase and its metabolites are involved in airway inflammation and function. nih.govunimi.it Ectopic expression of ALOX15 in an A549 lung cell line model led to the production of 15-HETE and 8S,15S-diHETE. nih.govresearchgate.net This was accompanied by the secretion of various chemokines that promote the migration of immune cells. nih.govresearchgate.net While 15(S)-HETE is a known potent mucosecretagogue in human airways, the direct and specific role of this compound on airway secretion requires more targeted investigation. unimi.it
Implications in Cell Proliferation and Apoptosis
The 15-lipoxygenase pathway and its products have been implicated in the regulation of cell growth and death. ontosight.aiwikipedia.org Some studies suggest that this compound may have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in certain cancer cell lines. ontosight.ai The metabolite 5-oxo-ETE, which is related to the 5-lipoxygenase pathway and can be metabolized to diHETEs, has been shown to inhibit the growth of various human cancer cell lines. nih.govwikipedia.org
Furthermore, the generation of reactive oxygen species by high concentrations of 15(S)-HpETE and 15(S)-HETE can trigger apoptosis. wikipedia.org While these findings point to a potential role for the broader 15-LOX pathway in cell proliferation and apoptosis, direct evidence specifically detailing the effects of this compound in these processes is still emerging.
Anti-tumor Effects in Specific Cell Lines
The lipid mediator 8(S),15(S)-dihydroxyeicosatetraenoic acid, or this compound, has demonstrated notable anti-tumor effects in certain cancer cell lines. ontosight.ai This compound is an oxylipin, a class of oxygenated lipid derivatives, synthesized from arachidonic acid through the action of lipoxygenase enzymes. ontosight.ai Its anti-cancer activities are primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. ontosight.ai
Research has shown that the broader family of dihydroxyeicosatetraenoic acids (diHETEs), including 8,15-diHETE isomers, can be formed through the activity of 15-lipoxygenase-1 (15-LOX-1). physiology.org The role of lipoxygenases and their metabolites in cancer is complex and can be context-dependent. For instance, while some lipoxygenase pathways are implicated in promoting cancer growth, others, like the one producing this compound, appear to have suppressive effects. frontiersin.orgresearchgate.net
The anti-proliferative effects of related compounds, such as 15(S)-HETE, have been observed in a variety of cancer cell lines, including those of the prostate (PC-3, LNCaP, DU145), lung (A549), and colon. wikipedia.org While not specific to this compound, these findings highlight the potential for metabolites of the 15-lipoxygenase pathway to influence cancer cell growth. The mechanisms underlying these effects can involve the generation of reactive oxygen species and the induction of apoptosis. wikipedia.org
The anti-tumor properties of this compound are a subject of ongoing research, with studies aiming to further elucidate its specific mechanisms of action and its potential applicability in cancer therapy. ontosight.aisemanticscholar.org
Interactive Data Table: Research Findings on the Anti-tumor Effects of this compound and Related Compounds
| Compound | Cell Line(s) | Observed Effects | Putative Mechanism of Action |
| This compound | Various cancer cell lines | Induces apoptosis, Inhibits cell proliferation | Not fully elucidated, but linked to lipoxygenase pathways |
| 15(S)-HETE | PC-3, LNCaP, DU145 (Prostate) | Inhibits cell growth | Activation of PPARγ |
| 15(S)-HETE | A549 (Lung Adenocarcinoma) | Inhibits cell growth | Activation of PPARγ |
| 15(S)-HETE | Human colorectal cancer cells | Inhibits cell growth | Activation of PPARγ |
| 15(S)-HETE | K-562 (Chronic Myelogenous Leukemia) | Inhibits cell growth | Production of reactive oxygen species |
Analytical Methodologies for 8 S ,15 S Dihete Detection and Quantitation in Biological Samples
Chromatographic Techniques
Chromatography, coupled with mass spectrometry, stands as the gold standard for the analysis of eicosanoids, including 8(S),15(S)-diHETE. These methods offer high selectivity and sensitivity, allowing for the separation of isomers and precise quantification.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating eicosanoids from complex mixtures. When coupled with ultraviolet (UV) detection, HPLC can be used for analyzing eicosanoids that possess suitable chromophores, such as the conjugated diene system in HETEs and diHETEs. nih.gov For enhanced sensitivity and specificity, fluorescent derivatization can be employed. A fluorescent tag is attached to the carboxyl group of the fatty acid, allowing for detection at much lower concentrations. justia.com However, a significant challenge with basic HPLC-UV or fluorescence methods is the potential for co-elution with other structurally similar lipids, which can interfere with accurate quantification. justia.com Therefore, HPLC is most powerful when used as a separation front-end for mass spectrometry.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was a common method for eicosanoid analysis. nih.gov This technique requires chemical derivatization to convert the non-volatile lipids into volatile esters and ethers suitable for gas-phase analysis. escholarship.org While GC-MS can simultaneously monitor multiple eicosanoids, it has several limitations. The extensive and often tedious derivatization procedures can be time-consuming and may not be uniformly effective for all eicosanoid species in a single analysis. nih.govescholarship.org Furthermore, dihydroxy metabolites like diHETEs are often thermally unstable, which can lead to degradation during GC analysis, compromising the accuracy of the results. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current method of choice for the comprehensive and quantitative analysis of eicosanoids, including this compound. nih.gov This approach combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, which eliminates the need for derivatization. escholarship.org
The use of electrospray ionization (ESI) in the negative ion mode is common, where the parent ion [M-H]⁻ is generated from the deprotonation of the eicosanoid's carboxylic acid group. nih.gov The combination of HPLC retention time and specific mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. escholarship.org For 8,15-diHETE, a precursor ion of m/z 335 is typically monitored. escholarship.org This methodology allows for the detection of a wide array of eicosanoids in a single, rapid chromatographic run (often 16-25 minutes). escholarship.orglipidmaps.org The detection limits for many eicosanoids using LC-MS/MS are in the picogram to femtogram range, enabling quantification in small biological samples. nih.govnih.gov
| Parameter | LC-MS/MS Method Example |
| Analyte | 8,15-diHETE |
| Precursor Ion (m/z) | 335 escholarship.org |
| Product Ion (m/z) | 127 escholarship.org |
| Typical Column | Reverse-phase C18 escholarship.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |
| Run Time | ~25 minutes escholarship.org |
| Quantification | Stable isotope dilution using deuterated internal standards nih.gov |
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is a crucial step to isolate this compound from complex biological matrices like plasma, serum, tissue homogenates, or cell culture media, and to remove interfering substances such as proteins and phospholipids (B1166683). researchgate.net The low stability of oxylipins necessitates careful handling, often involving immediate processing or snap-freezing and the addition of antioxidants to prevent artificial generation or degradation of analytes. researchgate.net
Solid-Phase Extraction (SPE) is the most widely used technique for extracting and concentrating eicosanoids from biological fluids. lipidmaps.orgresearchgate.net Reverse-phase SPE cartridges (e.g., C18) are commonly employed. The general procedure involves conditioning the cartridge, loading the acidified sample, washing away polar impurities with an aqueous solution, and finally eluting the lipids with an organic solvent like methanol (B129727) or ethyl acetate. escholarship.org
Liquid-Liquid Extraction (LLE) is another classic method, though it can be more labor-intensive and may result in the loss of analytes if not performed carefully. researchgate.netmdpi.com Regardless of the method, the final extract is typically evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis. lipidmaps.org The use of deuterated internal standards, added at the very beginning of the sample preparation process, is essential for accurate quantification as it corrects for analyte loss during extraction and for matrix effects during ionization. nih.gov
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| 8(S),15(S)-dihydroxyeicosatetraenoic acid | This compound |
| 15(S)-hydroxyeicosatetraenoic acid | 15(S)-HETE |
| Leukotriene B₄ | LTB₄ |
Q & A
Q. What enzymatic pathways are involved in the biosynthesis of 8(S),15(S)-DiHETE?
this compound is synthesized via the 15-lipoxygenase (15-LO) pathway. Specifically, 15(S)-HETE, generated from arachidonic acid (AA) by 15-LO, undergoes further oxidation by enzymes such as ALOX12 or ALOX15 to produce double-oxygenated metabolites. Human eosinophils and airway epithelial cells predominantly generate this compound through this pathway, as confirmed by HPLC and UV spectroscopy .
Q. How can 8(S,15(S)-DiHETE be detected and quantified in biological samples?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-based mobile phases is optimal for separating polar metabolites like this compound. Detection relies on UV absorbance at ~272 nm (characteristic of conjugated trienes) and retention time matching synthetic standards. Chiral chromatography and LC/MS/MS are critical for distinguishing stereoisomers and confirming structural identity .
Q. What are the primary biological roles of this compound in inflammation?
this compound exhibits eosinophil-specific chemotaxis (ED50 = 1.5 µM) but lacks activity toward neutrophils. It antagonizes the analgesic effects of 8(R),15(S)-DiHETE and LTB4 in rodent pain models, suggesting a regulatory role in inflammatory responses. Its proinflammatory activity is linked to 15-LOX-1 in macrophages and eosinophils .
Advanced Research Questions
Q. How do experimental conditions influence the formation of this compound isomers?
Isomer distribution depends on cell type, enzyme specificity, and substrate availability. For example:
- Human eosinophils produce this compound with 5,9,11,13(Z,E,Z,E) geometry via 15-LO-1 .
- Airway epithelial cells generate distinct stereoisomers (e.g., 8(R),15(S)-DiHETE) due to epoxide hydrolase activity on intermediates like 14,15-LTA4 .
Chiral analysis is essential to resolve isomers, as reversed-phase chromatography alone cannot differentiate stereochemical configurations .
Q. What methodological challenges arise when studying this compound in complex biological systems?
- Cross-reactivity : ELISA kits for 15(S)-HETE show ≤1% cross-reactivity with this compound, necessitating orthogonal validation (e.g., LC/MS) .
- Autoxidation artifacts : Mono-hydroxylated precursors (e.g., 15(S)-HETE) can autoxidize, leading to non-enzymatic formation of diHETEs. Use of racemic standards and isotope-labeled tracers helps distinguish enzymatic vs. non-enzymatic pathways .
- Cell-specific metabolism : Macrophages convert racemic 10-HDHA to 10(S),17(S)-DiHDHA via 15-LOX-1, highlighting the need for cell-type-specific models .
Q. How can researchers resolve contradictions in reported bioactivities of this compound?
Discrepancies may stem from:
- Isomer-specific effects : this compound antagonizes analgesia, whereas 8(R),15(S)-DiHETE potentiates it. Rigorous stereochemical characterization is critical .
- Species differences : Rat models show distinct receptor interactions compared to human cells. Cross-species validation using recombinant enzymes or primary human cells is recommended .
- Concentration gradients : Chemotactic activity is dose-dependent; suboptimal dosing in vitro may obscure effects observed in vivo .
Q. What experimental models are suitable for investigating this compound signaling?
- In vitro : Primary human eosinophils or M2-like macrophages treated with AA or 15(S)-HETE, followed by lipidomic profiling .
- In vivo : Rat inflammatory pain models (e.g., hindpaw edema) with intraplantar injection of this compound to assess analgesia antagonism .
- Enzyme inhibition : Pharmacological blockers (e.g., NDGA for 15-LO) or siRNA knockdowns to confirm pathway specificity .
Methodological Recommendations
Q. How should researchers design experiments to study this compound in lipid mediator networks?
- Sample preparation : Use solid-phase extraction (SPE) with C18 columns to isolate oxylipins. Avoid ethanol as a solvent due to interference in LC/MS; opt for methanol or acetonitrile .
- Data normalization : Quantify this compound relative to internal standards (e.g., deuterated AA metabolites) to control for matrix effects .
- Multi-omics integration : Pair lipidomics with transcriptomic analysis of 15-LOX-1 expression to correlate metabolite levels with enzymatic activity .
Q. What analytical techniques are critical for distinguishing this compound from its isomers?
- Chiral chromatography : Resolves 8(S) vs. 8(R) configurations using cellulose-based columns .
- Tandem MS : Fragment ions at m/z 319 (loss of H2O) and 271 (cleavage of the dihydroxy group) confirm structural identity .
- Nuclear magnetic resonance (NMR) : Assigns double-bond geometry (e.g., 5Z,9E,11Z,13E) for absolute configuration verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
